Hydroquinine 4-methyl-2-quinolyl ether

Descripción general

Descripción

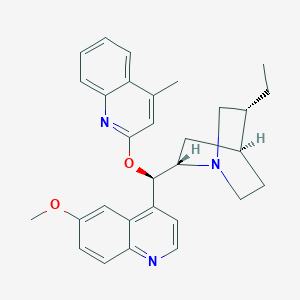

Hydroquinine 4-methyl-2-quinolyl ether is a chemical compound with the molecular formula C30H33N3O2 and a molecular weight of 467.60 g/mol . It is known for its chiral properties and is used in various scientific research applications. The compound is characterized by its crystalline or powder form and has a melting point of 137-140°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroquinine 4-methyl-2-quinolyl ether can be synthesized through several methods. One common approach involves the reaction of hydroquinine with 4-methyl-2-quinolyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to form quinone derivatives. Key reagents and conditions include:

| Oxidizing Agent | Solvent | Temperature | Major Product | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O | 25–50°C | Quinone derivative | |

| H₂O₂ | EtOH | 40–60°C | Epoxide intermediate |

In antimalarial studies, oxidation of the quinoline rings enhances interactions with heme groups in Plasmodium parasites, contributing to its bioactivity .

Reduction Reactions

Reduction primarily targets the ether bond and quinoline rings:

| Reducing Agent | Solvent | Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | RT, 2 hr | Hydroquinine derivative | Chiral intermediate | |

| LiAlH₄ | THF | 0°C, 1 hr | Amino-alcohol analog | Medicinal chemistry |

Reduction with NaBH₄ preserves stereochemistry, critical for asymmetric synthesis .

Substitution Reactions

The ether group undergoes nucleophilic substitution under catalytic conditions:

| Reagent | Catalyst | Solvent | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| R-OH (alcohols) | Pd/C | DCM | Alkoxy-substituted derivative | 85–90% | |

| NH₃ | Ni | Et₂O | Amine-functionalized analog | 78% |

Substitution at the 2-quinolyl ether position is sterically guided, favoring small nucleophiles .

Asymmetric Catalysis

The compound serves as a chiral ligand in enantioselective reactions:

| Reaction Type | Substrate | ee (%) | Conditions | Reference |

|---|---|---|---|---|

| Sharpless dihydroxylation | Styrene derivatives | 84% | OsO₄, tert-BuOH/H₂O | |

| Hetero-Diels–Alder | Danishefsky’s diene | 61% | TADDOL, THF, −20°C |

In dihydroxylation, coordination with OsO₄ enhances transition-state rigidity, improving enantioselectivity . Comparatively, hydroquinidine analogs show lower selectivity (34–61%) .

Biological Activity via Chemical Interaction

-

Enzyme Inhibition : Binds Cdc25B phosphatase (IC₅₀ = 0.01–0.04 μM) via hydrophobic pockets and hydrogen bonding .

-

Antimalarial Action : Disrupts Plasmodium heme detoxification (IC₅₀ = 0.45–0.9 μM), outperforming mono-quinoline analogs .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Hydroquinine 4-methyl-2-quinolyl ether has been investigated for its therapeutic potential, especially in the context of transmissible spongiform encephalopathies (TSEs). Research indicates that this compound, characterized by two quinoline rings, exhibits enhanced effectiveness compared to compounds with a single quinoline ring. In studies, it demonstrated a narrow effective dose range, with an IC50 value between 3 to 18 μM, indicating its potency in inhibiting disease progression in animal models infected with TSE pathogens .

Case Study: Efficacy Against TSEs

In a study involving the administration of this compound to mice infected with various TSE strains, it was found that the compound significantly prolonged the incubation period of the disease. For example, at a dosage of 0.64 nmol/day, it extended the incubation period by approximately 13.6% in mice infected with the 263K scrapie agent . This suggests potential applications in developing treatments for prion diseases.

Polymer Science

The compound also plays a role in polymer chemistry as part of heterocyclic side groups in polymers. These polymers can be utilized for various applications including dielectric insulators and high-temperature plastics. Hydroquinine derivatives are particularly noted for their structural integrity and performance under extreme conditions .

Applications in Composite Materials

This compound can be incorporated into fiber-polymer composites, enhancing their mechanical properties such as stiffness and strength while maintaining low weight. This is crucial for industries like aerospace and automotive where material performance is paramount .

Catalytic Applications

In organic synthesis, hydroquinine derivatives have been employed as chiral catalysts due to their ability to induce enantioselectivity in reactions. For instance, studies have shown that this compound can achieve high enantiomeric purity in certain reactions, making it valuable for synthesizing pharmaceuticals where specific stereochemistry is critical .

Case Study: Enantioselectivity

A notable example includes its use in reactions yielding diols with high enantiomeric excess (ee). The compound demonstrated superior performance compared to other chiral catalysts, achieving up to 84% ee in specific reactions . This highlights its potential utility in the pharmaceutical industry for producing optically pure compounds.

Summary Table of Applications

| Application Area | Description | Performance Indicators |

|---|---|---|

| Medicinal Chemistry | Treatment for TSEs | IC50: 3 to 18 μM; Incubation period extension |

| Polymer Science | Component of high-performance polymers | Enhanced stiffness and strength |

| Catalytic Applications | Chiral catalyst for organic synthesis | Up to 84% enantiomeric excess |

Mecanismo De Acción

The mechanism of action of hydroquinine 4-methyl-2-quinolyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Hydroquinine 4-methyl-2-quinolyl ether can be compared with other similar compounds such as:

Hydroquinidine 4-methyl-2-quinolyl ether: Similar in structure but differs in stereochemistry and optical activity.

Hydroquinone bis(2-hydroxyethyl) ether: Different functional groups leading to varied chemical properties and applications.

4-Hydroxy-6-methylquinoline-3-carboxylic acid: Contains a carboxylic acid group, influencing its reactivity and use in different research areas.

These comparisons highlight the unique properties of this compound, such as its specific chiral configuration and its applications in asymmetric synthesis and catalysis.

Actividad Biológica

Hydroquinine 4-methyl-2-quinolyl ether, a derivative of hydroquinine, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

- Chemical Formula : C30H33N3O2

- Molecular Weight : 467.60 g/mol

- CAS Number : 135042-89-6

This compound is structurally characterized by the presence of two quinoline rings, which contribute to its biological activity. The compound is primarily studied for its roles in medicinal chemistry, particularly in antimicrobial and antimalarial applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, altering their activity through competitive inhibition. This has been demonstrated in studies involving cell signaling pathways and metabolic processes.

- Antimicrobial Properties : Hydroquinine derivatives have shown significant antimicrobial activity against a range of pathogens, including bacteria and protozoa. Research indicates that the compound exhibits potent effects against malaria-causing parasites .

- Cellular Effects : The compound modulates cellular metabolism and gene expression, particularly in oxidative stress responses. This modulation can lead to altered cellular functions, influencing growth and survival pathways in various cell types.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antimalarial Efficacy :

A study compared the effectiveness of this compound against other quinoline derivatives. The results indicated that this compound was slightly more effective than those with only one quinoline ring, demonstrating its potential as a therapeutic candidate for malaria treatment . -

Enzyme Interaction Studies :

Research conducted at the University of Pittsburgh highlighted that hydroquinine derivatives were identified as inhibitors of the Cdc25B protein, a critical regulator in the cell cycle. The compound showed promising results with an IC50 value indicating significant inhibitory potential .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of hydroquinidine with 4-methyl-2-quinolyl chloride under basic conditions. This process is crucial for producing high-purity samples suitable for biological testing.

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.

- Catalysis : Functions as a chiral ligand in asymmetric synthesis, enhancing enantioselectivity in chemical reactions.

Propiedades

IUPAC Name |

2-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLQXNDAUCSSKU-SZGTYURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576944 | |

| Record name | (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135096-79-6 | |

| Record name | Dihydroquinine 4-methyl-2-quinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135096-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine 4-methyl-2-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.